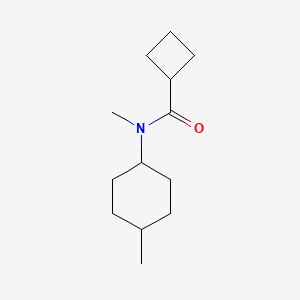![molecular formula C14H18N2O4 B7509115 3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione, also known as PD 153035, is a synthetic compound that has been extensively studied for its potential as a cancer treatment. It is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. In
作用機序
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 works by specifically targeting the EGFR and inhibiting its activity. The EGFR is a transmembrane receptor that is involved in various cellular processes, including cell growth and division. When the EGFR is activated by a ligand, such as epidermal growth factor (EGF), it triggers a signaling cascade that ultimately leads to cell growth and division. This compound 153035 works by binding to a specific site on the EGFR and preventing it from being activated by its ligand. This prevents the signaling cascade from being triggered, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound 153035 has been shown to have various biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, this compound 153035 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of the EGFR signaling pathway, which is involved in cell survival. This compound 153035 has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential as a cancer treatment. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound 153035 in lab experiments. It is a highly specific inhibitor of the EGFR, which means that it may not be effective against cancer cells that do not overexpress this receptor. Additionally, this compound 153035 has been shown to have some off-target effects, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035. One potential direction is the development of new analogs that are more potent and selective inhibitors of the EGFR. Another direction is the investigation of the use of this compound 153035 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the use of this compound 153035 in animal models of cancer could provide valuable insight into its potential as a cancer treatment in humans. Overall, the study of this compound 153035 has the potential to lead to the development of new and effective treatments for cancer.
合成法
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 is synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl acetoacetate to form 2-amino-4,6-dimethoxy-3,5-dicarbethoxy-pyrimidine. This compound is then reacted with ethylene glycol to form 2-amino-4,6-dimethoxy-3,5-dicarbethoxy-pyrimidine-ethylene glycol diester. The final step involves the reaction of this compound with 3-(2-bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline to form this compound 153035.
科学的研究の応用
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 153035 works by specifically targeting the EGFR, which is often overexpressed in cancer cells. By inhibiting the activity of this receptor, this compound 153035 can prevent cancer cells from growing and dividing.
特性
IUPAC Name |
3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-9-10-20-8-4-7-16-13(17)11-5-2-3-6-12(11)15-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDSKOYHHWYODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)


![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)
